3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile
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Overview
Description
3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a naphthalene ring system, a phenyl group, and a diazenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the condensation reaction between 2-naphthaldehyde and 4-[(E)-phenyldiazenyl]phenylhydrazine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl and diazenyl groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the diazenyl group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile include other hydrazones and azo compounds. For example:
4-[(E)-phenyldiazenyl]benzaldehyde hydrazone: Similar structure but lacks the naphthalene ring system.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1: Contains a thiazolidinone ring instead of the naphthalene ring. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.
Properties
CAS No. |
91023-60-8 |
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Molecular Formula |
C23H15N5O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C23H15N5O/c24-15-17-14-16-6-4-5-9-21(16)22(23(17)29)28-27-20-12-10-19(11-13-20)26-25-18-7-2-1-3-8-18/h1-14,29H |
InChI Key |
XRTFSIYNENSONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C#N)O |
Origin of Product |
United States |
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